
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate is an organic compound with the molecular formula C11H16O4 It is a derivative of oxepane, a seven-membered ring ether, and contains both an ester and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate can be synthesized through a multi-step process involving the formation of the oxepane ring followed by esterification and ketone formation. One common method involves the Baeyer-Villiger oxidation of a suitable precursor to introduce the ketone functionality. The ester group can be introduced via esterification reactions using appropriate alcohols and acids under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of polymers with unique properties.
Materials Science: Its derivatives can be used to create materials with specific mechanical or chemical properties.
Biological Research: It may serve as a building block for the synthesis of biologically active molecules.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, while the ketone group can participate in various redox reactions. These reactions can influence the compound’s interaction with biological molecules and its overall reactivity.
Comparaison Avec Des Composés Similaires
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
- Ethyl 3-(1-benzothiophen-2-yl)prop-2-enoate
- Ethyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate
Uniqueness: 1-(2-oxooxepan-3-yl)ethyl Prop-2-enoate is unique due to its oxepane ring structure combined with ester and ketone functionalities
Propriétés
Numéro CAS |
922550-94-5 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
1-(2-oxooxepan-3-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H16O4/c1-3-10(12)15-8(2)9-6-4-5-7-14-11(9)13/h3,8-9H,1,4-7H2,2H3 |
Clé InChI |
SKMZMYKLIHXEIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCOC1=O)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


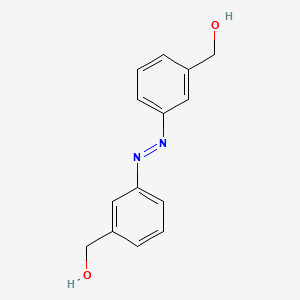
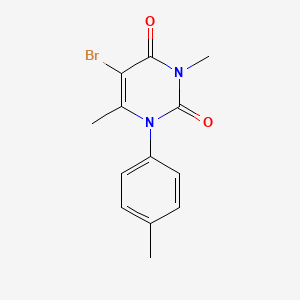
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)
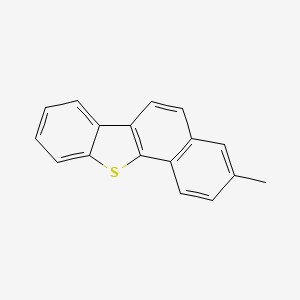

![(1R)-3'-Methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14173755.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)

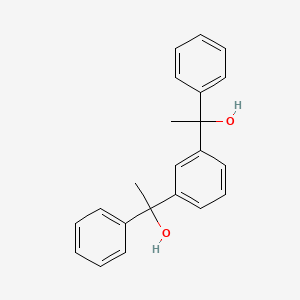
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
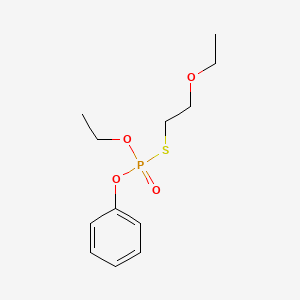
![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)
![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
